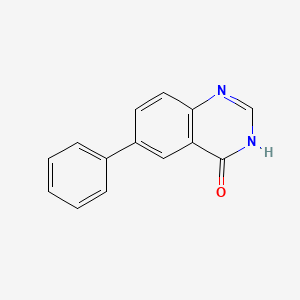
6-Phenylquinazolin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
6-Phenylquinazolin-4(3H)-one derivatives have demonstrated significant antibacterial and antimicrobial activities. Synthesized derivatives like 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones showed enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Nanda, Ganguli, & Chakraborty, 2007). Similarly, compounds like 6-iodo-2-phenylquinazolin-4(3H)-one derivatives exhibited broad-spectrum antimicrobial activity (Alafeefy, 2008).
Cytotoxicity and Anticancer Potential
Certain 2-phenylquinazolin-4(3H)-one derivatives have shown cytotoxic activities against human tumor cell lines, indicating potential in cancer treatment. Compounds such as 6c demonstrated high cytotoxicity, even surpassing that of adriamycin against HeLa cell lines (Rhee et al., 2011). Another study synthesized Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, showing substantial anti-fungal and anti-bacterial activities with potential applications in cancer therapy (Panneerselvam et al., 2009).
Chemical Synthesis and Modification
6-Phenylquinazolin-4(3H)-one derivatives have been the focus of various chemical synthesis studies. For instance, the direct functionalization methods of unmasked 2-phenylquinazolin-4(3H)-ones were explored, offering pathways like N-arylation and C-H fluorination (Lee et al., 2017). Additionally, the synthesis of quinazoline-4-thiones and their evaluation for antimycobacterial and antialgal activity were studied, indicating diverse applications (Kubicová et al., 2003).
Antitumor and Antiviral Agents
Triazolyl- and Triazinyl-Quinazolinediones, synthesized from 6-Phenylquinazolin-4(3H)-one derivatives, showed significant potency as antitumor agents against human cell lines (Al-Romaizan, Ahmed, & Elfeky, 2019). Also, a study on Schiff bases of some 2-phenyl quinazoline-4(3H)-ones revealed antiviral activity and cytotoxicity evaluation, emphasizing their therapeutic potential (Kumar et al., 2010).
Antiplatet-Aggregation and Vasodilative Effects
2-(Substituted thio)-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-platelet-aggregation activity. They showed notable effects against ADP and arachidonic acid-induced platelet aggregation (Eskandariyan & Kobarfard, 2012). Another study discovered 3-benzylquinazolin-4(3H)-ones as potent vasodilative agents, indicating potential in treating hypertension (Zuo et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12-8-11(10-4-2-1-3-5-10)6-7-13(12)15-9-16-14/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYGHFBZNVXDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621372 | |
| Record name | 6-Phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylquinazolin-4(3H)-one | |
CAS RN |
206190-28-5 | |
| Record name | 6-Phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





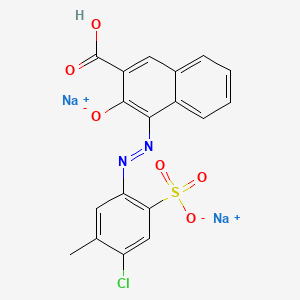
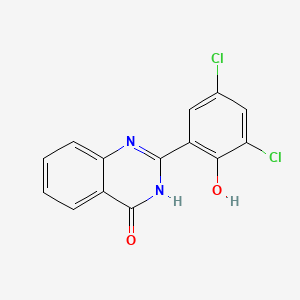
![4-[(7-Chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B1497107.png)

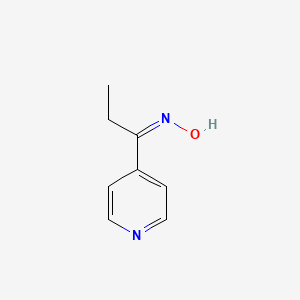

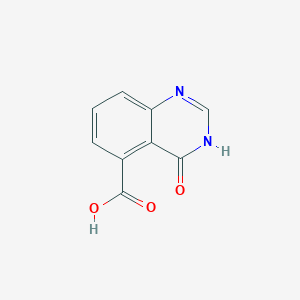
![7-methyl-7H-Pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497119.png)


![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1497124.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B1497125.png)